molecular formula C9H11N3O B1517595 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1038266-62-4

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1517595
CAS No.: 1038266-62-4
M. Wt: 177.2 g/mol
InChI Key: SIPRNAFXUBTDGD-UHFFFAOYSA-N
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Description

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a versatile chemical compound with a unique structure that makes it ideal for various scientific studies. It is used in drug discovery, organic synthesis, and material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazoles, including 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one, can be achieved through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide .

Industrial Production Methods: Industrial production of benzimidazoles often involves large-scale cyclocarbonylation processes using reagents like phosgene or triphosgene under controlled conditions. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more reduced benzimidazole compounds.

Scientific Research Applications

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery, particularly for developing new therapeutic agents.

    Industry: The compound is used in material science research for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

5-(ethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other similar compounds, such as:

    1,3-dihydro-2H-benzimidazol-2-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    2-phenylbenzimidazoles: These compounds have a phenyl group attached to the benzimidazole ring, which can influence their biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct properties and make it suitable for various scientific applications.

Properties

IUPAC Name

5-(ethylamino)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5,10H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRNAFXUBTDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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